molecular formula C20H20ClN3OS B2502934 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide CAS No. 932352-68-6

2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2502934
CAS No.: 932352-68-6
M. Wt: 385.91
InChI Key: NRVOJSUFRDBXRT-UHFFFAOYSA-N
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Description

The compound 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide (hereafter referred to as Compound A) is a synthetic acetamide derivative featuring a 1-methylimidazole core substituted with a 4-chlorophenyl group at position 3. A sulfanyl (-S-) linker connects the imidazole to an acetamide moiety, which is further substituted with a 2,4-dimethylphenyl group. Below, we compare Compound A with structurally related analogs to elucidate structure-activity relationships (SAR) and physicochemical properties.

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanyl-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3OS/c1-13-4-9-17(14(2)10-13)23-19(25)12-26-20-22-11-18(24(20)3)15-5-7-16(21)8-6-15/h4-11H,12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVOJSUFRDBXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps. The process begins with the preparation of the imidazole ring, followed by the introduction of the chlorophenyl group. The final step involves the attachment of the dimethylphenyl group to complete the compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and high throughput, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives of the original compound.

Scientific Research Applications

2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Imidazole Core Modifications

Compound A shares a 1-methylimidazole core with several analogs, but substitution patterns vary:

  • N-(3,5-Dichlorophenyl) Analog (): Structure: 2-{[5-(4-Chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide. Key Difference: The acetamide’s aryl group is 3,5-dichlorophenyl instead of 2,4-dimethylphenyl. Impact: Chlorine atoms (electron-withdrawing) vs. methyl groups (electron-donating) alter electronic properties.
  • Fluorophenyl-Substituted Analog ():
    • Structure: N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate.
    • Key Difference: Incorporates a pyridyl group and a sulfoxide (-SO-) moiety.
    • Impact: The sulfoxide introduces chirality and hydrogen-bonding capacity, which may enhance target binding specificity. The pyridyl group enables π-π stacking interactions, absent in Compound A .

Linker and Acetamide Variations

  • Sulfonyl vs. Sulfanyl Linkers (): Example: N-(4-(((1-((2-Chlorophenyl)methyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)acetamide. Key Difference: A sulfonyl (-SO₂-) linker replaces the sulfanyl (-S-) group. Impact: Sulfonyl groups increase polarity and metabolic stability but may reduce passive diffusion across biological membranes compared to Compound A .
  • Oxadiazole-Containing Analog ():

    • Structure: 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2,4-dimethylphenyl)-2-acetamoyl]thio}-1,3,4-oxadiazole.
    • Key Difference: Incorporates an oxadiazole ring instead of imidazole.
    • Impact: Oxadiazole’s rigidity and hydrogen-bond acceptor properties may enhance binding to enzymatic targets, though at the cost of synthetic complexity .

Physicochemical and Pharmacokinetic Properties

Molecular Weight and Solubility

  • Compound A : Molecular weight ~410–420 g/mol (estimated from analogs in –16).
  • Fluorophenyl-Pyridyl Analog (): Enhanced solubility from the pyridyl group and dihydrate formation .

LogP and Lipophilicity

  • Compound A : Predicted logP ~3.5–4.0 (methyl groups enhance lipophilicity).
  • Sulfonyl-Linked Analog (): Lower logP (~2.5–3.0) due to polar sulfonyl group .

Crystallographic Insights

  • Compound A ’s analogs (e.g., ) exhibit conformational flexibility in the solid state, with dihedral angles between aromatic rings ranging from 44° to 77°. Such flexibility may influence packing efficiency and solubility .

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